![molecular formula C15H10ClNO B13893470 (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine is a compound that features a hydroxylamine group attached to a chlorinated anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine typically involves the reaction of 1-chloroanthracene-9-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorine atom on the anthracene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrosoanthracene derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, while the chlorinated anthracene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-chloroanthracene: A chlorinated polycyclic aromatic hydrocarbon with similar structural features.
Anthracene-9-carbaldehyde: A precursor in the synthesis of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group, which exhibit similar reactivity.
Uniqueness
This compound is unique due to the combination of the chlorinated anthracene moiety and the hydroxylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic electronics .
Propriétés
Formule moléculaire |
C15H10ClNO |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H10ClNO/c16-14-7-3-5-11-8-10-4-1-2-6-12(10)13(9-17-18)15(11)14/h1-9,18H/b17-9+ |
Clé InChI |
VNDCOFJEHBITIN-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2/C=N/O)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2C=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


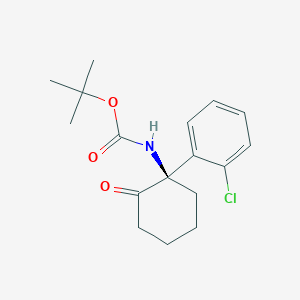
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
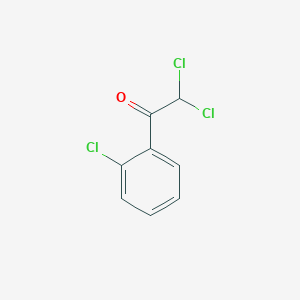


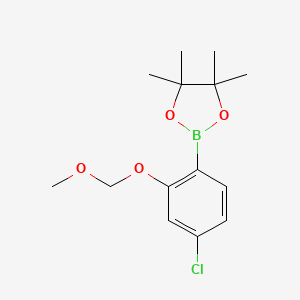
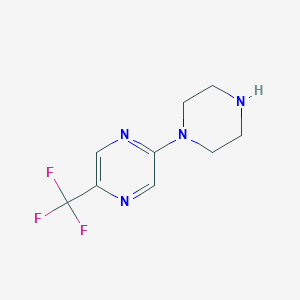
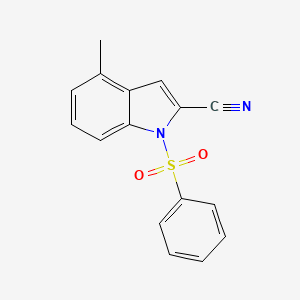
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)
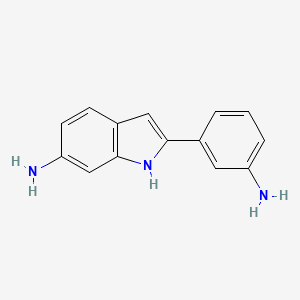

![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
